molecular formula C10H13NO2 B1584445 Ethyl 3-(pyridin-2-YL)propanoate CAS No. 2739-74-4

Ethyl 3-(pyridin-2-YL)propanoate

Cat. No.: B1584445
CAS No.: 2739-74-4
M. Wt: 179.22 g/mol
InChI Key: MWOKKDYGYSPXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pyridin-2-YL)propanoate is a chemical compound with the empirical formula C10H13NO2S . It is a solid substance and is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being very small .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain the final product .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 211.28 and its SMILES string is CCOC(CCSC1=CC=CC=N1)=O . The compound has a density of 1.164 g/mL .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 3-(pyridin-2-yl)propanoate exhibits versatile reactivity in chemical synthesis. For example, it reacts with S-methylisothiosemicarbazide hydroiodide to form various compounds depending on the solvent used, indicating its role in the synthesis of heterocyclic compounds (Vetyugova et al., 2018). Additionally, this compound was utilized in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug (Cheng Huansheng, 2013).

Material Synthesis and Characterization

In materials science, this compound is involved in the formation of various compounds. A study by Asadi et al. (2021) showcases its involvement in reactions with 2-aminopyridine and Meldrum’s acid, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).

Applications in Pharmaceutical Research

This compound finds applications in pharmaceutical research. For instance, a new heterocyclic compound synthesized from it demonstrated in vitro anti-cancer activity against gastric cancer cell lines (Liu et al., 2019). Additionally, the synthesis and biological evaluation of novel dipeptide attached to a triazole-pyridine moiety, derived from this compound, showed potential as an antimicrobial agent and imaging agent (Abdel-Ghany et al., 2013).

Catalytic Applications

In the field of catalysis, derivatives of this compound have been used. Zhu et al. (2003) reported its use in phosphine-catalyzed annulation reactions, showcasing its role in facilitating complex chemical transformations (Zhu et al., 2003).

Mechanism of Action

Ethyl 3-(pyridin-2-YL)propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor. Thrombin is a key enzyme in the blood clotting process, and inhibitors of thrombin can prevent the formation of blood clots, making them useful in the treatment of thromboses and cardiovascular diseases .

Safety and Hazards

Ethyl 3-(pyridin-2-YL)propanoate should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition . Prolonged or repeated exposure should also be avoided .

Properties

IUPAC Name

ethyl 3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOKKDYGYSPXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324180
Record name Ethyl 3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-74-4
Record name 2739-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of ethyl 3-(pyridin-2-yl)acrylate (2.8 g) in methanol (150 ml) was added 10% palladium on carbon (230 mg) and the mixture was stirred under hydrogen gas atmosphere for 3 hours at room temperature and then filtered to remove an insoluble. Evaporation of solvent from the filtrate yielded ethyl 3-(pyridin-2-yl)propionate (2.5 g, 88%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(pyridin-2-YL)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(pyridin-2-YL)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(pyridin-2-YL)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(pyridin-2-YL)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(pyridin-2-YL)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(pyridin-2-YL)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.